Dimethoate Degradation in Soil and Water: A Technical Guide
Dimethoate Degradation in Soil and Water: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the degradation pathways of the organophosphate insecticide dimethoate in soil and water. It is designed to be a valuable resource for researchers, environmental scientists, and professionals involved in the development of pesticides and related compounds. This document details the abiotic and biotic degradation mechanisms, identifies key metabolites, and presents quantitative data on degradation kinetics. Furthermore, it outlines detailed experimental protocols for studying dimethoate degradation and provides visual representations of the core concepts.
Introduction to Dimethoate and its Environmental Fate
Dimethoate is a broad-spectrum systemic insecticide and acaricide that has been widely used in agriculture to control a variety of pests on crops, as well as flies in and around animal housing.[1][2] Its extensive use, however, has raised concerns about its environmental persistence and potential for contamination of soil and water resources.[3] Understanding the degradation pathways of dimethoate is crucial for assessing its environmental risk and developing effective remediation strategies.
Dimethoate is characterized by its relatively high water solubility and low vapor pressure, which means that volatilization is not a significant dissipation pathway from moist soils or water surfaces.[1] Its persistence in the environment is primarily governed by a combination of abiotic and biotic degradation processes.[1][4][5]
Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of dimethoate through chemical and physical processes without the involvement of living organisms. The primary abiotic degradation pathways for dimethoate are hydrolysis and photolysis.
Hydrolysis
Hydrolysis is a major degradation pathway for dimethoate, particularly in aqueous environments.[1] The rate of hydrolysis is highly dependent on the pH of the medium.[5][6]
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Alkaline Conditions: Dimethoate is unstable in alkaline solutions, where it undergoes rapid hydrolysis.[1][6]
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Acidic and Neutral Conditions: In acidic to neutral environments (pH 2-7), dimethoate is relatively stable, leading to longer persistence.[6][7]
The primary hydrolysis product of dimethoate is omethoate, its oxygen analog, which is often more toxic than the parent compound.[1][3] Further hydrolysis can lead to the formation of less toxic compounds.
Photolysis
Photolysis, or the breakdown of a chemical by light, is generally considered a minor dissipation pathway for dimethoate.[1] However, the rate of photolysis can be enhanced in the presence of certain catalysts.[1]
Biotic Degradation Pathways
Biotic degradation, mediated by microorganisms, is a significant process for the dissipation of dimethoate in soil and water.[1][8] A wide range of bacteria and fungi have been identified that can utilize dimethoate as a source of carbon, nitrogen, and phosphorus.[3][8][9]
Microbial degradation can proceed through several enzymatic reactions, leading to the formation of various metabolites. The initial steps often involve the cleavage of the P-S, P-O, or C-N bonds.
Key Metabolites
The biodegradation of dimethoate results in a variety of intermediate and final products. The most frequently reported and significant metabolite is omethoate .[1][3][5] Other identified metabolites include:
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Dimethoate carboxylic acid[10]
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O-desmethyl-dimethoate[10]
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O-desmethyl-omethoate[10]
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O-desmethyl isodimethoate[10]
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O-desmethyl omethoate carboxylic acid[10]
-
O-desmethyl-N-desmethyl omethoate[10]
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Phosphorothioic O,O,S-acid[11]
-
Methyl diethanol amine[11]
-
Aspartyl glycine ethyl ester[11]
The formation and subsequent degradation of these metabolites are crucial in determining the overall environmental impact of dimethoate use.
Quantitative Data on Dimethoate Degradation
The rate of dimethoate degradation is typically expressed as its half-life (t½), which is the time required for 50% of the initial concentration to dissipate. The half-life of dimethoate can vary significantly depending on environmental conditions.
Half-life in Soil and Water
| Matrix | Conditions | Half-life (t½) | Reference(s) |
| Soil | Varies with soil type, temperature, pH, and microbial activity | 4 to 16 days (with biodegradation); up to 206 days (without biodegradation) | [3][4][6][9] |
| Water | pH 9 (alkaline) | 12 days | [6][9][12] |
| pH 2-7 (acidic to neutral) | Relatively stable, longer half-life | [6] | |
| General range in water | 18 hours to 8 weeks | [4][7] |
Microbial Degradation Efficiency
Various microbial strains have demonstrated the ability to degrade dimethoate with varying efficiencies.
| Microorganism | Degradation Efficiency | Time | Reference(s) |
| Bacillus licheniformis | 100% | 7 days | [13] |
| Pseudomonas aeruginosa | 96% | 7 days | [13] |
| Xanthomonas campestris pv. Translucens | 97.8% | 32 days | [2][9] |
| Aspergillus fumigatus | 91.2% | 32 days | [9] |
| Bacillus subtilis OQ347968 | High elimination of 80 mg L-1 | 7 days | [14] |
| Brevundimonas sp. MCM B-427 | Significant degradation | Not specified | [15] |
| Kocuria turfanensis | 78.22% | 21 days | [11] |
Experimental Protocols for Dimethoate Degradation Studies
This section outlines generalized methodologies for conducting laboratory-based studies on dimethoate degradation in soil and water.
Soil Degradation Study
A typical experimental setup to study dimethoate degradation in soil involves the following steps:
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Soil Collection and Characterization: Collect soil samples from the desired location. Characterize the soil for its physicochemical properties, including pH, organic matter content, texture, and cation exchange capacity.[16]
-
Spiking: Treat the soil samples with a known concentration of dimethoate. A solution of dimethoate in a suitable solvent is typically used to ensure even distribution.
-
Incubation: Incubate the treated soil samples under controlled conditions of temperature and moisture.[17] Aerobic or anaerobic conditions can be established depending on the study's objective.
-
Sampling: Collect soil subsamples at regular time intervals throughout the incubation period.
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Extraction: Extract dimethoate and its metabolites from the soil samples using an appropriate solvent system (e.g., acetonitrile, ethyl acetate). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used extraction technique.[18]
-
Analysis: Analyze the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the parent compound and identify degradation products.[11][19][20]
Water Degradation Study
To investigate dimethoate degradation in water, the following protocol can be followed:
-
Water Sample Preparation: Use sterile distilled water, buffered solutions at different pH values, or natural water samples.
-
Spiking: Add a known concentration of dimethoate to the water samples.
-
Incubation: Incubate the samples under controlled temperature and light conditions. For photolysis studies, samples are exposed to a light source, while control samples are kept in the dark.
-
Sampling: Collect water samples at specific time points.
-
Extraction (if necessary): For samples with low concentrations or complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) step may be required to concentrate the analytes.
-
Analysis: Analyze the water samples directly or the extracts using HPLC or GC-MS.[21][22]
Analytical Methods
HPLC is a robust technique for the quantitative analysis of dimethoate and its polar metabolites.
-
Column: A reversed-phase column, such as a C18 column, is commonly used.[23][24]
-
Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase.[23][24] The ratio can be adjusted to optimize the separation.
-
Detector: A UV detector set at a wavelength of around 205-230 nm is suitable for detecting dimethoate.[23][24]
-
Quantification: External or internal standard calibration is used for quantification.
GC-MS is a powerful tool for both the quantification of dimethoate and the identification of its volatile metabolites.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms) is often employed.
-
Injection: Splitless or split injection can be used depending on the concentration of the analytes.
-
Mass Spectrometer: The mass spectrometer can be operated in full scan mode for the identification of unknown metabolites by comparing their mass spectra with library data, or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for sensitive and selective quantification.[18][20]
Visualizing Degradation Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key degradation pathways and a typical experimental workflow.
Caption: Overview of Dimethoate Degradation Pathways.
Caption: Workflow for Dimethoate Degradation Study.
Conclusion
The degradation of dimethoate in soil and water is a complex process influenced by a multitude of environmental factors. Both abiotic and biotic pathways contribute to its dissipation, with hydrolysis and microbial degradation being the most significant. The formation of the more toxic metabolite, omethoate, is a key consideration in the environmental risk assessment of dimethoate. This guide provides a foundational understanding of these processes, supported by quantitative data and detailed experimental methodologies, to aid researchers in their efforts to study and mitigate the environmental impact of this and similar pesticides.
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